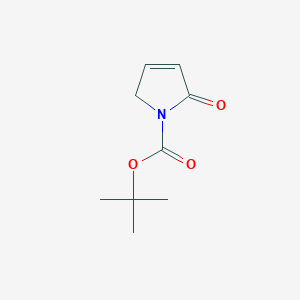

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKZXLOHPVLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465732 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141293-14-3 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, provides experimental protocols for its application, and outlines a key synthetic reaction in which it participates.

Core Properties

This compound, also known as N-Boc-5-oxo-3-pyrroline, is a derivative of pyrrolinone featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group enhances its stability and solubility in organic solvents, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [2][3] |

| Molecular Weight | 183.21 g/mol | [3] |

| CAS Number | 141293-14-3 | [2][3][4] |

| Appearance | Off-white to white crystals | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (inferred from related compounds).[5] | |

| Melting Point | Not widely reported. Expected to be a low-melting solid.[5] | |

| Boiling Point | Not reported. | |

| pKa | Not reported. |

Spectral Data

Spectroscopic data are crucial for the identification and characterization of this compound. While full spectra are beyond the scope of this guide, the availability of various spectroscopic data has been confirmed in the literature.[2]

-

¹H NMR: Proton nuclear magnetic resonance data is available.[2]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[2]

-

IR: Infrared spectroscopy data is available.[2]

-

Mass Spectrometry: Mass spectral data is available.[2]

Experimental Protocols

This section details a key synthetic application of a derivative of this compound, the Mukaiyama aldol reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[6][7]

Mukaiyama Aldol Reaction of a tert-Butyl 2-silyloxy-1H-pyrrole-1-carboxylate Derivative

This protocol describes the diastereoselective Mukaiyama crossed-aldol-type reaction between a silyl enol ether derivative of a substituted this compound and an aldehyde.[8]

Materials:

-

tert-Butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylate

-

Acetaldehyde

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dry Dichloromethane (CH₂Cl₂)

-

Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of tert-butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylate (1.0 equivalent) in dry CH₂Cl₂ is prepared in a flame-dried flask under an argon atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Acetaldehyde (1.1 equivalents) is added dropwise to the cooled solution.

-

Boron trifluoride diethyl etherate (1.3 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 5-hydroxyalkyl derivative.[8]

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocol.

Caption: Workflow for the Mukaiyama Aldol Reaction.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols are intended to facilitate further research and application of this compound in the development of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-OXO-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(141293-14-3) 1H NMR spectrum [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [guidechem.com]

- 5. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-pyrrol-2(5H)-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-pyrrol-2(5H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and its significant role in the synthesis of complex bioactive molecules.

Chemical Structure and IUPAC Name

N-Boc-pyrrol-2(5H)-one, a derivative of pyrrolidinone, is characterized by a five-membered lactam ring protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in multi-step organic syntheses.

The IUPAC name for N-Boc-pyrrol-2(5H)-one is tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of N-Boc-pyrrol-2(5H)-one is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 141293-14-3 |

| Appearance | White to off-white solid |

| Melting Point | 67-69 °C |

| Boiling Point | 241.8±33.0 °C at 760 mmHg |

| Density | 1.17±0.1 g/cm³ |

| Solubility | Soluble in most organic solvents |

Synthesis and Experimental Protocols

N-Boc-pyrrol-2(5H)-one serves as a crucial intermediate, and its synthesis is a key step in various research endeavors. While multiple synthetic routes to pyrrol-2(5H)-one derivatives exist, a common strategy involves the modification of related pyrrole or furanone precursors. Below is a representative experimental protocol for the synthesis of a 5-hydroxyalkyl derivative of this compound via a Mukaiyama aldol reaction, which illustrates a general method for functionalizing the core structure.

Synthesis of a 5-Hydroxyalkyl Derivative of this compound

This protocol is adapted from a study on the diastereoselective Mukaiyama crossed-aldol-type reaction.

Materials:

-

tert-Butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate

-

Aldehyde (e.g., acetaldehyde)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add the aldehyde (1.1 equivalents).

-

Slowly add boron trifluoride diethyl etherate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-hydroxyalkyl derivative.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] N-Boc-pyrrol-2(5H)-one, as a functionalized derivative, is a valuable starting material for the synthesis of novel therapeutic agents. Its utility stems from the ability to selectively introduce substituents at various positions of the pyrrolidinone ring, enabling the exploration of structure-activity relationships (SAR).

This compound is a key building block for the synthesis of molecules targeting a range of diseases, including:

-

Neurological Disorders: The pyrrolidinone core is present in nootropic drugs and other agents acting on the central nervous system.

-

Infectious Diseases: Derivatives have shown potential as antibacterial and antiviral agents.

-

Oncology: The scaffold is utilized in the design of novel anticancer compounds.

-

Inflammatory Diseases: Pyrrolidinone-based molecules have been investigated for their anti-inflammatory properties.

The general workflow for utilizing N-Boc-pyrrol-2(5H)-one in a drug discovery program is depicted below.

Caption: General workflow for the application of N-Boc-pyrrol-2(5H)-one in drug discovery.

Signaling Pathway Involvement of Pyrrolidinone Derivatives

While N-Boc-pyrrol-2(5H)-one itself is primarily a synthetic intermediate, the broader class of pyrrolidinone-containing molecules has been shown to modulate various biological pathways. For instance, derivatives of the pyrrolidinone scaffold have been developed as inhibitors of enzymes and as modulators of receptors. The specific signaling pathway targeted depends on the overall structure of the final molecule.

An illustrative example is the role of certain pyrrolone derivatives as allosteric modulators of chemokine receptors, such as CCR1 and CCR2. These receptors are involved in inflammatory responses, and their modulation can have therapeutic benefits.

Caption: Illustrative signaling pathway modulation by a pyrrolidinone derivative.

Conclusion

N-Boc-pyrrol-2(5H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its stable, yet reactive nature allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and scientists working in drug discovery and development, highlighting the importance of this key chemical entity.

References

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, identified by CAS number 141293-14-3, is a heterocyclic organic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure features a pyrrolinone ring N-protected with a tert-butoxycarbonyl (Boc) group, which makes it a useful intermediate for a variety of chemical transformations. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom. The pyrrolinone core itself is a scaffold of interest in medicinal chemistry, as derivatives have shown a range of biological activities.

This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications in research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that the majority of the available data is based on computational predictions and has not been experimentally verified.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 141293-14-3 | N/A |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | CC(C)(C)OC(=O)N1CC=CC1=O | N/A |

| InChI Key | MFJKZXLOHPVLBS-UHFFFAOYSA-N | N/A |

| Physical Form | Off-white to white crystalline solid | [2] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| logP (Octanol-Water Partition Coefficient) | 1.0 - 1.3 |

| Topological Polar Surface Area (TPSA) | 46.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Molar Refractivity | 47.9 cm³ |

| Water Solubility | Predicted to be sparingly soluble |

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height in the capillary should be 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is switched on, and the temperature is increased rapidly to about 15-20°C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2°C per minute. The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically < 2°C).

Determination of Aqueous Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C) using a vortex mixer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid.

-

Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Vortex mixer or shaker

-

pH meter

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Research Applications and Biological Context

While there is limited information on the direct biological activity of this compound, its utility as a synthetic intermediate suggests several areas of potential application in drug discovery and development. The pyrrolidinone scaffold is present in a number of biologically active molecules.

-

Neurological Disorders: Derivatives of pyrrolidinones have been investigated for their potential in treating neurological disorders. The core structure can be modified to interact with various targets in the central nervous system.[2]

-

Enzyme Inhibition: The lactam ring of the pyrrolidinone can mimic a peptide bond, making it a suitable scaffold for the design of enzyme inhibitors, particularly protease inhibitors.

-

Anticancer and Antimicrobial Agents: Various heterocyclic compounds containing the pyrrolidinone moiety have been synthesized and evaluated for their anticancer and antimicrobial activities.[2]

The primary role of CAS 141293-14-3 in research is as a starting material for the synthesis of more complex molecules. The Boc-protecting group allows for selective reactions at other positions of the molecule, and its subsequent removal opens up the nitrogen for further derivatization.

Mandatory Visualizations

Hypothetical Biological Screening Workflow

Given that this compound is a building block for bioactive molecules, a logical next step in a research program would be to use it in the synthesis of a library of derivatives, which would then be subjected to a biological screening cascade. The following diagram illustrates a hypothetical workflow for such a process.

Caption: A hypothetical workflow for the discovery of lead compounds.

Conclusion

This compound (CAS 141293-14-3) is a valuable synthetic intermediate with potential for the development of new therapeutic agents. While experimentally determined physicochemical data for this specific compound is scarce, predictions suggest it has properties amenable to drug discovery programs. The standard experimental protocols provided in this guide can be employed to obtain empirical data. The future applications of this compound will likely be driven by its role as a versatile scaffold in the synthesis of novel, biologically active molecules.

References

Molecular weight and formula of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Introduction

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-pyrrol-2(5H)-one, is a versatile heterocyclic building block extensively utilized in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive lactam ring protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for creating a wide array of more complex molecules. The Boc group enhances the compound's solubility and stability, which simplifies handling and its incorporation into multi-step synthetic pathways.[1] This attribute is particularly beneficial in medicinal chemistry for the development of novel bioactive compounds, including those with anti-inflammatory and antimicrobial properties.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative synthetic applications and for its characterization.

| Property | Value | References |

| Molecular Formula | C₉H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| CAS Number | 141293-14-3 | [1][2] |

| Appearance | Off-white to white crystals | [1] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | 0-8°C | [1] |

Experimental Protocols

The reactivity of this compound and its derivatives makes them suitable for various chemical transformations. A key example is the Mukaiyama crossed-aldol-type reaction, which is instrumental in forming new carbon-carbon bonds.

Protocol: Diastereoselective Mukaiyama Crossed-Aldol-Type Reaction

This protocol describes the reaction of a silyloxy-pyrrole derivative (formed from a this compound precursor) with an aldehyde to create 5-hydroxyalkyl derivatives.[4]

Materials:

-

tert-Butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate derivative

-

Aldehyde (e.g., acetaldehyde)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dry dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., ethyl acetate, diethyl ether, hexane)

-

Argon gas supply

Procedure:

-

Reaction Setup: A solution of the tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate derivative in dry dichloromethane is prepared in a flask under an inert argon atmosphere.

-

Cooling: The solution is cooled to 195 K (-78 °C) using a suitable cooling bath.[4]

-

Reagent Addition: The selected aldehyde and boron trifluoride diethyl etherate are added dropwise to the cooled solution. The solution typically changes color, for instance, from yellow to light yellow.[4]

-

Reaction: The mixture is stirred at 195 K for approximately 1 hour.[4]

-

Quenching: The reaction is quenched at 195 K by the addition of a saturated aqueous solution of NaHCO₃.[4]

-

Extraction: The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are then washed with brine.[4]

-

Drying and Concentration: The organic layer is dried over MgSO₄ and concentrated under reduced pressure.[4]

-

Purification: The resulting residue is purified by flash chromatography on silica gel to afford the final 5-hydroxyalkyl derivative as a solid.[4]

Visualization of Chemical Properties and Synthetic Workflow

The following diagrams illustrate the key structural-functional relationships of the title compound and a typical experimental workflow.

Caption: Structure-Property Relationships of the Title Compound.

Caption: Experimental Workflow for a Mukaiyama Aldol Reaction.

References

The Pyrrolidone Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

The five-membered nitrogen-containing heterocyclic ring, pyrrolidone (also known as tetrahydropyrrole), is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its prevalence in numerous natural products, particularly alkaloids, and its integration into a significant number of FDA-approved drugs underscore its status as a "privileged scaffold" in medicinal chemistry.[3][4] The great interest in this saturated scaffold is driven by several key features: the non-planarity of the sp3-hybridized ring allows for efficient exploration of three-dimensional pharmacophore space, its inherent chirality contributes significantly to molecular stereochemistry, and its ability to act as a versatile building block in synthesis makes it highly attractive for drug design.[3] This guide provides a comprehensive overview of the synthesis, diverse biological activities, structure-activity relationships (SAR), and clinical applications of pyrrolidone-containing compounds.

Synthetic Strategies: Building the Core

The construction and functionalization of the pyrrolidone ring are well-established fields in organic chemistry, offering a variety of pathways to generate molecular diversity. Methodologies can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of pre-formed pyrrolidine rings, such as those derived from proline.[3][4]

Key synthetic approaches include:

-

1,3-Dipolar Cycloadditions: This classical method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to stereoselectively form the pyrrolidine ring.[3] This is a powerful technique for creating complex spiro-pyrrolidine structures.[3][5]

-

Functionalization of Proline and its Derivatives: Chiral precursors like L-proline, 4-hydroxyproline, and (S)-prolinol serve as common starting materials for synthesizing optically pure pyrrolidine-containing drugs, including Avanafil and Alpelisib.[4]

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials provide an efficient route to highly substituted pyrrolidines, often with high atom economy and in a stereoselective manner.[5]

-

Intramolecular Cyclization: Methods such as reductive amination of keto-acids or intramolecular C-H amination of unactivated bonds provide direct routes to the pyrrolidine core.[6]

Caption: A logical diagram of common synthetic routes to pyrrolidone scaffolds.

Therapeutic Applications and Biological Activities

The structural versatility of the pyrrolidone scaffold has led to its exploration in a wide array of therapeutic areas. Pyrrolidone derivatives exhibit activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[1][2][7]

Anticancer Activity

Pyrrolidone-based compounds have shown significant potential as anticancer agents, targeting various mechanisms of cancer progression.[3][8] For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer therapy.[3] Alpelisib, an FDA-approved drug, is a pyrrolidine-containing α-specific PI3K inhibitor used for certain types of breast cancer.[4]

| Compound/Drug | Target/Cell Line | Potency (IC50/EC50) | Reference |

| Alpelisib (BYL719) | PI3Kα | ~5 nM (Biochemical) | [4] |

| Compound 37e (Thiophen-pyrrolidine) | MCF-7 (Breast), HeLa (Cervical) | 17 µM, 19 µM | [3] |

| Compound 26 (CXCR4 Antagonist) | CXCR4 Receptor Binding | 79 nM | [1] |

| Diphenylamine-Pyrrolidinone Hydrazone | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 µM | [9] |

| Spirooxindole Pyrrolidine Hybrids | A549 (Lung) | ~10 µM | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and pyrrolidine derivatives have emerged as a promising class.[11][12] They have been shown to be effective against a panel of human pathogens, including both Gram-positive and Gram-negative bacteria.[3][11] Some derivatives function as adjuvants, displaying synergism with existing FDA-approved antimicrobials to combat biofilm infections.[13]

| Compound Class/Derivative | Target Organism(s) | Potency (MIC/MBEC) | Reference |

| Spiro-pyrrolidine/pyrrolizines (28, 29, 30) | V. cholerae, P. mirabilis, M. luteus, B. subtilis | 13.0 - 15.1 mm inhibition zone @ 50 µg/ml | [3] |

| Pyrrolidine-thiazole (51a) | B. cereus, S. aureus | 21.70 µg/mL, 30.53 µg/mL | [1] |

| Spiropyrrolidine-linked Imidazole (44) | Candida albicans | 4 µg/mL | [2] |

| Pyrrolidine-2,3-dione Dimer (30) | S. aureus Biofilms | Synergism with Vancomycin (4-fold MBEC reduction) | [13] |

| Sulfonylamino Pyrrolidine (38) | S. aureus, E. coli, P. aeruginosa | 3.11 µg/mL, 6.58 µg/mL, 5.82 µg/mL | [1][2] |

Central Nervous System (CNS) Disorders

Pyrrolidone derivatives, particularly the racetam class of drugs, are widely used in the treatment of various CNS disorders like epilepsy, dementia, and anxiety.[4] The anticonvulsant properties of pyrrolidine-2,5-diones have been extensively studied, with some compounds showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3] Levetiracetam, a prominent antiepileptic drug, features a core pyrrolidinone structure.[14][15]

| Compound Class/Derivative | Assay | Potency (ED50) | Reference |

| Pyrrolidine-2,5-dione (69k) | MES test (mice) | 80.38 mg/kg | [3] |

| Pyrrolidine-2,5-dione (69k) | 6 Hz test (mice) | 108.80 mg/kg | [3] |

| Pyrrolidine-dione-acetamide (53b) | MES test (mice) | 62.14 mg/kg | [2] |

| Pyrrolidine-dione-acetamide (53b) | 6 Hz test (mice) | 75.59 mg/kg | [2] |

Antidiabetic Activity

Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and act as inhibitors of enzymes like α-glucosidase and aldose reductase (ALR2), which are important targets in diabetes management.[1][3] Additionally, pyrrolidine sulfonamide derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target for type 2 diabetes.[1][2] Vildagliptin is a clinically used DPP-IV inhibitor built upon a pyrrolidine nitrile scaffold.[4]

Caption: Mechanism of action for pyrrolidine-based DPP-IV inhibitors in glucose control.

| Compound Class/Derivative | Target Enzyme | Potency (% Inhibition / IC50) | Reference |

| Polyhydroxylated Pyrrolidine (29) | Aldose Reductase 2 (ALR2) | 57% Inhibition | [1][2] |

| Pyrrolidine Sulfonamide (23d) | DPP-IV | IC50: 11.32 ± 1.59 µM | [1][2] |

| Vildagliptin | DPP-IV | IC50: ~60 nM | [4] |

Detailed Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of pyrrolidine derivatives, reflecting common practices in medicinal chemistry research.

Protocol 1: Synthesis of Spiro-pyrrolidine Derivatives via [3+2] Cycloaddition

This protocol is adapted from methodologies for one-pot, three-component reactions to synthesize spiro-heterocycles.[5]

Objective: To synthesize a spiro[oxindole-pyrrolidine] derivative.

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (or other secondary amino acid, 1.0 mmol)

-

5-Arylidene-1,3-thiazolidine-2,4-dione (or other alkene dipolarophile, 1.0 mmol)

-

Ethanol (EtOH), 5 mL

-

Catalyst (e.g., MnCoCuFe2O4@L-proline, 4 mol%)

-

Round-bottomed flask (10 mL), magnetic stirrer, heating mantle/oil bath, TLC plates.

Procedure:

-

Combine isatin (1.0 mmol), sarcosine (1.0 mmol), and the 5-arylidene dipolarophile (1.0 mmol) in a 10 mL round-bottomed flask containing ethanol (5 mL).

-

Add the catalyst (4 mol%) to the reaction mixture.

-

Heat the mixture to reflux (or a specified temperature, e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

-

If using a magnetic catalyst, separate it from the solution using an external magnet. For other catalysts, filtration may be required.

-

Evaporate the solvent (ethanol) from the filtrate under reduced pressure.

-

The resulting crude solid product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure spiro-pyrrolidine derivative.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrrolidone derivatives against a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized pyrrolidone compounds, dissolved in DMSO to create stock solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Caption: A step-by-step workflow diagram of the MTT assay for cell viability.

Procedure:

-

Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Perspectives

The pyrrolidone ring is an undeniably valuable scaffold in medicinal chemistry, contributing to a wide range of therapeutic agents.[1][3] Its unique stereochemical and conformational properties provide a robust framework for designing potent and selective modulators of biological targets. The diverse biological activities, from anticancer to antimicrobial and neuroprotective effects, ensure that this heterocycle will remain a focus of drug discovery efforts.[1][2] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse pyrrolidine libraries, exploring new biological targets, and applying modern computational and structure-based design techniques to optimize the scaffold for enhanced potency and improved pharmacokinetic profiles. The continued exploration of pyrrolidine chemistry is poised to deliver the next generation of innovative therapeutics.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. benchchem.com [benchchem.com]

The Ascendance of N-Boc Protected Pyrrolinones: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic use of the N-tert-butoxycarbonyl (N-Boc) protecting group has been instrumental in the synthetic manipulation and diversification of this heterocyclic system, leading to the discovery of potent modulators of various cellular pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of N-Boc protected pyrrolinones, with a focus on their applications in modern drug development. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to equip researchers with the foundational knowledge to leverage this important class of molecules.

Introduction: The Pyrrolinone Core and the Role of N-Boc Protection

Pyrrolinones, five-membered lactam heterocycles, are of significant interest due to their presence in natural products and their versatile biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[1] The reactivity of the pyrrolinone ring system allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutics.

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions. In the context of pyrrolinone chemistry, the N-Boc group serves several critical functions:

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the reactivity of the pyrrolinone ring, enabling regioselective transformations.

-

Enhancement of Solubility: The lipophilic character of the Boc group often improves the solubility of pyrrolinone intermediates in organic solvents, facilitating purification.

-

Prevention of Side Reactions: The Boc group effectively masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions during synthetic manipulations at other positions of the molecule.

The strategic application of N-Boc protection has been a key enabler in the synthesis of complex pyrrolinone derivatives and their subsequent evaluation as drug candidates.

Synthesis of N-Boc Protected Pyrrolinones

The synthesis of N-Boc protected pyrrolinones can be achieved through several routes, often starting from readily available amino acids or their derivatives. The following sections provide an overview of a common synthetic strategy and a detailed experimental protocol for a key protection step.

General Synthetic Approach

A prevalent method for the synthesis of N-substituted 3-pyrrolin-2-ones involves the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium.[2] This one-pot reaction provides a straightforward entry to the pyrrolinone core.[2] The N-Boc protecting group can be introduced either at the amino acid stage before ring formation or on the pre-formed pyrrolinone scaffold.

The synthesis of N-Boc protected 5-alkyl-pyrrolinones has been accomplished using N-Boc protected amino acids, where the carbon chain of the amino acid is utilized in the construction of the pyrrolinone heterocycle.[2]

Detailed Experimental Protocol: N-Boc Protection of a Pyrrolidinol Precursor

The following protocol details the N-Boc protection of (R)-3-pyrrolidinol, a common precursor for the synthesis of chiral N-Boc protected pyrrolinones. This procedure is based on standard methodologies for the N-Boc protection of secondary amines and can be adapted for similar substrates.

Reaction Scheme:

(Image of the chemical reaction scheme: (R)-3-pyrrolidinol reacting with di-tert-butyl dicarbonate in the presence of a base to yield (R)-(-)-N-Boc-3-pyrrolidinol)

Materials and Equipment:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Logical Workflow for N-Boc Protection

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Significance in Drug Development: Targeting Key Signaling Pathways

N-Boc protected pyrrolinones and their derivatives have emerged as potent modulators of several signaling pathways implicated in major diseases, most notably cancer and inflammation.

Anticancer Activity: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence.[3] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[3] In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and trigger cancer cell death.[4][5]

Pyrrolidone-based compounds have been identified as potent inhibitors of the p53-MDM2 interaction.[4][5] These small molecules are designed to mimic the key interactions of p53 with the MDM2 protein, thereby disrupting their binding.

p53-MDM2 Signaling Pathway and Inhibition

Caption: Inhibition of the p53-MDM2 interaction by pyrrolinone derivatives.

Quantitative Data: p53-MDM2 Inhibitors

The following table summarizes the inhibitory activity of a series of pyrrolidone derivatives against the p53-MDM2 interaction.

| Compound | Kᵢ (nM) | Antiproliferative Activity (IC₅₀, µM) - A549 Cell Line |

| 5 | 780 | > 50 |

| 41 | 260 | 5.2 ± 0.6 |

| 60a | 150 | 3.8 ± 0.4 |

Data extracted from Zhuang et al. (2012).[4][6]

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[7][8] Overactivity of LOXs is associated with various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases.[7][8] Therefore, LOX inhibitors are attractive candidates for the development of novel anti-inflammatory drugs.

Certain pyrrolidinone derivatives have been shown to be potent inhibitors of lipoxygenases. The mechanism of action involves blocking the active site of the enzyme, thereby preventing the metabolism of arachidonic acid to pro-inflammatory leukotrienes.[7] Inhibition of the 5-LOX pathway has been shown to reduce inflammation and neuronal apoptosis via the PI3K/AKT signaling pathway.[9]

Lipoxygenase Signaling Pathway and Inhibition

Caption: Inhibition of the lipoxygenase pathway by pyrrolinone derivatives.

Apoptotic Mechanisms of Pyrrolinone Derivatives

Many pyrrolinone-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key family of proteins involved in executing apoptosis is the caspases.[10] The activation of caspases can be initiated through various stimuli, leading to a cascade of proteolytic events that dismantle the cell.

Synthetic compounds, including pyrrolinone derivatives, can trigger apoptosis by activating this caspase cascade.[11] For instance, the compound PAC-1 activates procaspase-3, a key executioner caspase, by chelating inhibitory zinc ions.[12] This leads to the autocatalytic activation of caspase-3 and the subsequent induction of apoptosis.[12]

Generalized Caspase Activation Pathway

Caption: Generalized pathway of caspase activation leading to apoptosis.

Conclusion and Future Directions

N-Boc protected pyrrolinones represent a versatile and powerful class of molecules in the landscape of drug discovery. The strategic use of the N-Boc protecting group has facilitated the synthesis of a diverse array of derivatives with potent biological activities. The ability of these compounds to modulate key signaling pathways, such as the p53-MDM2 interaction and the lipoxygenase pathway, underscores their therapeutic potential.

Future research in this area will likely focus on the development of more potent and selective pyrrolinone-based inhibitors through structure-based drug design and combinatorial chemistry approaches. Further elucidation of their mechanisms of action and downstream signaling effects will be crucial for their clinical translation. The continued exploration of the chemical space around the N-Boc protected pyrrolinone scaffold promises to yield novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic activation of caspases: artificial death switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PAC-1 - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-2-pyrrolinone, is a five-membered lactam featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This cyclic enecarbamate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, including the electron-withdrawing Boc group, the conjugated double bond, and the lactam carbonyl, provide a rich platform for a diverse array of chemical transformations. The Boc group not only enhances the stability and solubility of the molecule but also modulates the reactivity of the pyrrolinone ring, facilitating its use in the stereocontrolled synthesis of complex nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its application in the development of biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 141293-14-3 | [2] |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Off-white to white crystals | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. | |

| ¹H NMR (CDCl₃) | δ (ppm): 1.51 (s, 9H), 4.21 (d, J=1.8 Hz, 2H), 6.13 (dt, J=6.0, 1.8 Hz, 1H), 7.23 (dt, J=6.0, 2.4 Hz, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 28.1, 51.5, 83.2, 125.0, 149.8, 150.1, 170.2 | |

| Infrared (IR) | Key peaks (cm⁻¹): ~1760 (C=O, lactam), ~1710 (C=O, carbamate), ~1640 (C=C) | |

| Mass Spectrometry (MS) | ESI-MS: m/z [M+Na]⁺ calculated for C₉H₁₃NNaO₃: 206.0793; found: 206.0790 |

Synthesis of the Building Block

Core Reactivity and Synthetic Applications

The reactivity of this compound is characterized by its electrophilic and nucleophilic potential, making it a versatile synthon for the construction of a wide range of substituted pyrrolidine and other heterocyclic systems.

Michael Addition Reactions

The α,β-unsaturated lactam system is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction provides a powerful tool for the introduction of substituents at the C4 position of the pyrrolidinone ring. Organocuprates are particularly effective for the 1,4-addition of alkyl and aryl groups.[4][5][6]

Diels-Alder Reactions

The electron-deficient double bond in N-Boc-2-pyrrolinone can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic and polycyclic systems containing the pyrrolidine motif.[7]

Reactions at the Carbonyl Group and Enolate Chemistry

The lactam carbonyl can be targeted by reducing agents or organometallic reagents. Furthermore, deprotonation at the C3 position can generate an enolate, which can then be alkylated or undergo other electrophilic trapping reactions, providing access to 3-substituted pyrrolidinones. The diastereoselectivity of such alkylations can often be controlled by the bulky Boc group.[8]

Experimental Protocols

General Experimental Workflow for Pyrrolidine Synthesis

The following diagram illustrates a general workflow for the synthesis of substituted pyrrolidines starting from a protected pyroglutamate, highlighting the versatility of this class of building blocks.

References

- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conjugate Addition Reactions of Organocopper Reagents | Semantic Scholar [semanticscholar.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its inherent reactivity, however, presents a significant challenge in multistep synthetic sequences. The strategic use of protecting groups is therefore paramount to control its reactivity and achieve desired chemical transformations. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and widely employed gatekeeper for the pyrrole nitrogen. This technical guide provides a comprehensive overview of the N-Boc protecting group in pyrrole synthesis, detailing its introduction, removal, and profound influence on the reactivity of the pyrrole ring, with a focus on applications in drug development.

The Role and Impact of the N-Boc Protecting Group

The primary function of the N-Boc group is to temporarily mask the acidic N-H proton of the pyrrole ring, preventing unwanted side reactions under basic or nucleophilic conditions.[5] Beyond this fundamental role, the electron-withdrawing nature of the Boc group significantly modulates the electronic properties of the pyrrole ring. This deactivation lessens the ring's susceptibility to uncontrolled polymerization in the presence of strong acids, a common pitfall in pyrrole chemistry.[6]

Furthermore, the N-Boc group exerts a powerful directing effect on electrophilic aromatic substitution reactions. By withdrawing electron density from the nitrogen, it favors electrophilic attack at the C2 and C5 positions. This regioselectivity is a cornerstone of modern pyrrole functionalization strategies, enabling the precise construction of complex molecular architectures.[7] The stability of the N-Boc group to a variety of reaction conditions, coupled with the numerous methods for its mild removal, makes it an invaluable tool in the synthetic chemist's arsenal.[8]

Experimental Protocols: Installation and Cleavage of the N-Boc Group

The successful implementation of the N-Boc protecting group strategy hinges on efficient and high-yielding protocols for its introduction and removal.

Introduction of the N-Boc Group (Protection)

The most common method for the N-protection of pyrrole involves its reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the Boc₂O.

General Experimental Protocol for N-Boc Protection:

A general procedure involves dissolving the pyrrole starting material in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[9] A base, commonly triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is added, followed by the portion-wise addition of di-tert-butyl dicarbonate.[9][10] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.[9] Workup usually involves washing with water and brine, followed by drying of the organic layer and concentration under reduced pressure.[10]

Table 1: Comparison of Selected N-Boc Protection Protocols

| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Pyrrole | Boc₂O (1.5 equiv), TEA (1.5 equiv), rt, 2h | DCM | 94 | [10] |

| Amine | Boc₂O (1.5 equiv), 0 °C to rt, 4h | THF | Not specified | [9] |

| Pyrrole | 2,5-dimethoxytetrahydrofuran, AcOH, reflux | Acetic Acid | Good | [5][11] |

Removal of the N-Boc Group (Deprotection)

The cleavage of the N-Boc group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

General Experimental Protocol for Acidic N-Boc Deprotection:

The N-Boc protected pyrrole is dissolved in a suitable solvent, such as dichloromethane or methanol. An acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent, or a milder acid like oxalyl chloride in methanol, is then added.[9][12] The reaction is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the reaction is typically quenched with a mild base, such as saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.[12]

Table 2: Comparison of Selected N-Boc Deprotection Methods

| Substrate | Reagents and Conditions | Solvent | Yield (%) | Reference |

| N-Boc Amine | Oxalyl chloride (3 equiv), rt, 5 min | Methanol | Not specified | [9] |

| N-Boc-2-formyl-pyrrole | Heat at reflux, 6h | TFE | 65 | [13] |

| N-Boc-2-formyl-pyrrole | Microwave, 100 °C, 30 min | TFE | 91 | [13] |

| N-Boc Amine | Boiling water, 12 min | Water | 90-97 | [8] |

| N-Boc-2-bromopyrrole | TFA in DCM (1:1), rt | DCM | Not specified | [12] |

| N-Boc-2-bromopyrrole | 4M HCl in 1,4-dioxane | 1,4-Dioxane | Not specified | [12] |

Directing Effects in Electrophilic Aromatic Substitution

Unprotected pyrrole is highly reactive towards electrophiles, often leading to polysubstitution and polymerization.[6][14] The N-Boc group mitigates this reactivity and provides excellent regiocontrol, favoring substitution at the C2 position. This is attributed to the stabilization of the cationic intermediate (σ-complex) formed upon electrophilic attack at C2, where the positive charge can be delocalized over more atoms, including the nitrogen, compared to attack at C3.[6][15]

Applications in Drug Development and Complex Molecule Synthesis

The robust nature and predictable reactivity of N-Boc protected pyrroles have made them indispensable building blocks in the synthesis of medicinally important compounds.[16] They serve as key intermediates in the preparation of a wide range of biologically active molecules, including antibacterial agents and analogues of neurotransmitters like GABA.[16] The pyrrole motif is present in numerous approved drugs, such as the cholesterol-lowering agent atorvastatin and the nonsteroidal anti-inflammatory drug ketorolac.[2] The ability to selectively functionalize the pyrrole ring using the N-Boc protecting group strategy is crucial for the development of new drug candidates. For instance, N-Boc-2,5-dihydro-1H-pyrrole is a versatile precursor for synthesizing complex pyrrolidine-based scaffolds prevalent in many bioactive molecules.[16]

Conclusion

The N-Boc protecting group is a powerful and versatile tool in the synthesis of functionalized pyrroles. Its ability to modulate the reactivity of the pyrrole ring, coupled with its straightforward introduction and removal, has cemented its place in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for the rational design and efficient synthesis of novel pyrrole-containing therapeutic agents. The continued exploration of N-Boc protected pyrroles as synthetic intermediates will undoubtedly lead to the discovery of new and innovative medicines.

References

- 1. orgsyn.org [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 16. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Profile of N-Boc-pyrrol-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-pyrrol-2(5H)-one, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to facilitate its use in research and development, with a focus on clarity, detail, and practical application.

Spectroscopic Data

The structural integrity and purity of N-Boc-pyrrol-2(5H)-one (tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate), with CAS Number 141293-14-3, are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Boc-pyrrol-2(5H)-one in solution.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.2 - 7.4 | m | 1H | =CH-CO |

| 2 | ~6.1 - 6.3 | m | 1H | -CH=CH- |

| 3 | ~4.2 - 4.4 | m | 2H | -N-CH₂- |

| 4 | 1.50 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~170 | C=O (lactam) |

| 2 | ~150 | C=O (Boc) |

| 3 | ~145 | =CH-CO |

| 4 | ~125 | -CH=CH- |

| 5 | ~83 | -C(CH₃)₃ |

| 6 | ~45 | -N-CH₂- |

| 7 | ~28 | -C(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (lactam) |

| ~1710 | Strong | C=O stretch (Boc carbamate) |

| ~1650 | Medium | C=C stretch |

| ~1250, ~1150 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

| m/z | Interpretation |

| 184.09 | [M+H]⁺ (protonated molecule) |

| 128.05 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 84.04 | [M - Boc]⁺ |

Experimental Protocols

A general synthetic approach to N-Boc-pyrrol-2(5H)-one involves the protection of a suitable pyrrolidinone precursor. The following is a representative experimental protocol.

Synthesis of N-Boc-pyrrol-2(5H)-one

Materials:

-

Pyrrol-2(5H)-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyrrol-2(5H)-one in the chosen solvent (DCM or THF) at 0 °C, add the base (Et₃N or a catalytic amount of DMAP).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Boc-pyrrol-2(5H)-one.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like N-Boc-pyrrol-2(5H)-one.

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate based on general chemical principles and data for structurally related compounds. Extensive literature searches did not yield specific quantitative experimental data for this particular molecule. The provided experimental protocols are general methods that can be applied to determine the precise properties of this compound.

Introduction

This compound, a derivative of the pyrrolidone family, is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a lactam ring protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for the synthesis of more complex molecules. Understanding its solubility and stability is crucial for its effective use in reaction design, formulation, and storage. The tert-butyl ester functionality is generally known to enhance solubility in organic solvents and provide stability under certain conditions.[1]

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| CAS Number | 141293-14-3 | [2] |

Solubility Profile

Table 1: Expected Qualitative Solubility in Common Organic Solvents

| Solvent | IUPAC Name | Expected Solubility |

| Dichloromethane (DCM) | Dichloromethane | Expected to be soluble |

| Chloroform | Trichloromethane | Expected to be soluble |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | Expected to be soluble |

| Tetrahydrofuran (THF) | Oxolane | Expected to be soluble |

| Acetonitrile (MeCN) | Ethanenitrile | Expected to be soluble |

| Methanol (MeOH) | Methanol | Expected to be soluble |

| Ethanol (EtOH) | Ethanol | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Expected to be soluble |

| Water | Water | Expected to be sparingly soluble to insoluble |

Stability Profile

The stability of this compound is dictated by its two primary functional groups: the Boc-protected amine and the α,β-unsaturated lactam.

The tert-butoxycarbonyl (Boc) group is a well-characterized protecting group in organic synthesis. It is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.

The α,β-unsaturated lactam ring may be susceptible to degradation under certain conditions. The double bond can undergo reactions such as hydrogenation or be susceptible to nucleophilic attack. The lactam amide bond can be hydrolyzed under strong acidic or basic conditions, although it is generally more stable than an ester linkage.

Table 2: Expected Stability under Various Conditions

| Condition | Expected Stability | Rationale |

| Acidic (e.g., TFA, HCl) | Low | The Boc group is highly labile to acidic conditions, leading to its removal.[4][5] |

| Basic (e.g., NaOH, K₂CO₃) | Moderate to High | The Boc group is generally stable to basic conditions.[4] The lactam may undergo hydrolysis under harsh basic conditions and elevated temperatures. |

| Thermal | Moderate | The thermal stability would need to be determined experimentally. Decomposition may occur at elevated temperatures. |

| Photochemical (UV light) | Moderate | The α,β-unsaturated system may be susceptible to photochemical reactions. Photostability testing is recommended. |

| Oxidative | Moderate | The molecule does not contain highly sensitive oxidative functionalities, but stability should be confirmed. |

| Reductive (e.g., H₂/Pd) | Low to Moderate | The double bond in the pyrrole ring can be reduced under catalytic hydrogenation conditions. The Boc group is stable to these conditions. |

Experimental Protocols

The following are detailed, generic protocols for determining the solubility and stability of a compound like this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., those listed in Table 1)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Workflow for the shake-flask solubility method.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[6][7]

Objective: To evaluate the stability of the compound under various stress conditions (e.g., temperature, humidity, pH).

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

pH meter and buffers

-

Suitable solvents and reagents for preparing solutions at different pH values

-

Analytical instrument for purity and degradation product analysis (e.g., HPLC-UV, LC-MS)

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at a controlled temperature (e.g., 60 °C).

-

Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Long-Term and Accelerated Stability Studies:

-